Pirenzepine
Overview
Description
Synthesis Analysis
Pirenzepine analogs, involving structural modifications such as replacing the piperazine ring with cyclohexanediamine or perhydroquinoxaline units, have been synthesized to explore the role of the piperazine ring in muscarinic receptor interaction. These modifications aimed at investigating selectivity towards muscarinic M(1) versus M(2) receptors, revealing insights into the structural importance of pirenzepine's components in receptor affinity and selectivity (Minarini et al., 2008).
Molecular Structure Analysis
The conformational analysis of pirenzepine has been thoroughly investigated through X-ray crystallography, molecular mechanics, and quantum mechanical calculations. These studies have confirmed the minimum energy conformations of pirenzepine and provided a basis for understanding its selective receptor binding properties. The spatial arrangement derived from these analyses aligns with the structural requirements for interaction with muscarinic receptors, explaining pirenzepine's selectivity within the muscarinic system without central effects (Trummlitz et al., 1984).
Chemical Reactions and Properties
Pirenzepine's interaction with calf thymus DNA has been characterized through biophysical techniques and molecular modelling, revealing a groove-binding mode stabilized by hydrophobic interactions and hydrogen bonding. These interactions provide insights into the chemical behavior of pirenzepine in biological systems and its potential effects on gene expression through drug-DNA binding dynamics (Rahman et al., 2017).
Physical Properties Analysis
The physicochemical properties of pirenzepine, such as its inability to pass the blood-brain barrier and activate unspecific psychotropic receptors, are attributed to its inherent characteristics. These properties are crucial for understanding pirenzepine's pharmacokinetic and pharmacodynamic behavior, including its specific antimuscarinic activity and lack of central nervous system effects (Eberlein et al., 1977).
Chemical Properties Analysis
The unique binding properties of pirenzepine to muscarinic receptors, evidenced by its selective inhibition of gastric acid secretion and differentiated binding affinities across various tissues, underscore its distinct chemical profile. This profile facilitates the selective antimuscarinic action of pirenzepine, distinguishing it from classical antimuscarinic drugs and highlighting its relevance in targeted therapeutic applications (Birdsall et al., 1980).
Scientific Research Applications
Neurological Research : Pirenzepine is used to study the relevance of M1 receptors to behavioral function when administered systemically (Witkin et al., 1988).
Drug-DNA Interaction Studies : It interacts with calf-thymus DNA through hydrophobic interaction and hydrogen bonding, aiding in the development of new therapeutic drugs (Rahman et al., 2017).
Gastrointestinal and Pancreatic Function Research : Pirenzepine reduces gastric acid secretion and influences pancreatic exocrine function (Otsuki et al., 1986). It also antagonizes muscle contractions in the canine gall-bladder, contributing to gall-bladder stasis research (Pozo et al., 1990).
Myopia and Ocular Growth Studies : Pirenzepine prevents experimentally induced myopia in a mammalian model and affects pupil size and accommodation in rhesus monkeys (Cottriall & Mcbrien, 1996); (Ostrin et al., 2004).
Endocrine Studies : It reduces insulin and glucose responses to a mixed meal in obese women with polycystic ovary syndrome (Premawardhana et al., 1994).
Inflammatory Disease Research : Pirenzepine can prevent inflammatory reactions in the colon, indicating a cholinergic role in the inflammatory colonic response (Bustos-Fernández et al., 1987).
Peptic Ulcer Disease Therapy : It promotes duodenal ulcer healing and diminishes pain, with superior efficacy to placebo in doses of 100 to 150 mg/day (Carmine & Brogden, 1985).
Ophthalmic Applications : 2% pirenzepine ophthalmic gel is effective in slowing the progression of myopia in school-aged children (Tan et al., 2004).
Muscarinic Receptor Research : Pirenzepine shows rapid association and dissociation in binding to human brain tissue, helping to distinguish muscarinic receptor subtypes in the brain (Lin et al., 1986); (Garvey et al., 1984).
properties
IUPAC Name |
11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHMFHUVIITRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023487 | |
Record name | Pirenzepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pirenzepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.82e-01 g/L | |
Record name | Pirenzepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pirenzepine is a muscarinic receptor antagonist and binds to the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. | |
Record name | Pirenzepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pirenzepine | |
CAS RN |
28797-61-7 | |
Record name | Pirenzepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28797-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pirenzepine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirenzepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirenzepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirenzepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRENZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0285N20N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pirenzepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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